2,4-Cyclopentadien-1-ol
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Overview
Description
2,4-Cyclopentadien-1-ol is an organic compound with the molecular formula C5H6O. It is a derivative of cyclopentadiene, featuring a hydroxyl group attached to the cyclopentadiene ring. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclopentadien-1-ol typically involves the reaction of cyclopentadiene with suitable reagents. One common method is the hydroxylation of cyclopentadiene using oxidizing agents under controlled conditions. For instance, the reaction of cyclopentadiene with hydrogen peroxide in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2,4-Cyclopentadien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, yielding cyclopentadiene.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acid halides and other electrophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclopentadienone or cyclopentadienal.
Reduction: Cyclopentadiene.
Substitution: Various substituted cyclopentadienes depending on the reagents used.
Scientific Research Applications
2,4-Cyclopentadien-1-ol has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Cyclopentadien-1-ol involves its ability to participate in various chemical reactions due to the presence of the hydroxyl group and the conjugated diene system. The hydroxyl group can form hydrogen bonds, while the conjugated system can undergo electrophilic and nucleophilic attacks. These properties make it a versatile compound in chemical synthesis and catalysis .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: Lacks the hydroxyl group, making it less reactive in certain reactions.
Cyclopentadienone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity.
Cyclopentadienal: Features an aldehyde group, which alters its chemical behavior.
Uniqueness
2,4-Cyclopentadien-1-ol is unique due to the presence of both a hydroxyl group and a conjugated diene system. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
80156-16-7 |
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Molecular Formula |
C5H6O |
Molecular Weight |
82.10 g/mol |
IUPAC Name |
cyclopenta-2,4-dien-1-ol |
InChI |
InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1-6H |
InChI Key |
GRZIHXUWTOPZRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C=C1)O |
Origin of Product |
United States |
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